Chiral Purity: Defined (R)-Stereochemistry vs. Racemic Mixture
(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is supplied with a minimum chemical purity of 98% and a defined (R)-configuration at the stereogenic center . In contrast, the racemic mixture (CAS 1270399-57-9) consists of equal parts (1R) and (1S) enantiomers, diluting the active stereoisomer by 50% . This purity specification directly impacts downstream synthetic yields and biological assay reproducibility.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | ≥98% chemical purity; single (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 1270399-57-9) |
| Quantified Difference | 100% enantiomeric excess vs. 0% enantiomeric excess |
| Conditions | As supplied by vendor; purity verified by HPLC |
Why This Matters
Procurement of the single (R)-enantiomer eliminates the need for costly and time-consuming chiral separation, directly reducing experimental variability and material waste.
